2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one
CAS No.: 1105192-13-9
Cat. No.: VC3345372
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105192-13-9 |
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Molecular Formula | C10H11N3O2 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 2-(2-aminoethyl)-6-(furan-2-yl)pyridazin-3-one |
Standard InChI | InChI=1S/C10H11N3O2/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6,11H2 |
Standard InChI Key | BNEXADZVTPALNL-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCN |
Canonical SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCN |
Introduction
Chemical Properties and Structure
Structural Characteristics
2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one possesses a heterocyclic structure with multiple functional groups that contribute to its chemical reactivity. The compound contains a pyridazinone core with a carbonyl group at position 3, an aminoethyl side chain at position 2, and a furyl substituent at position 6. This arrangement of functional groups creates a molecule with both hydrogen bond donors and acceptors, potentially enabling multiple interactions with biological targets.
The compound's structure incorporates:
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A six-membered pyridazinone ring with two nitrogen atoms in adjacent positions
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A primary amine group at the terminus of the 2-aminoethyl chain
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A five-membered furan ring connected to the pyridazinone core
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A carbonyl group that contributes to the compound's hydrogen-bonding capabilities
Physical and Chemical Properties
Based on the available data, the key physical and chemical properties of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one are summarized in the following table:
Property | Value |
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Molecular Formula | C10H11N3O2 |
Molecular Weight | 205.21 g/mol |
CAS Number | 1105192-13-9 |
IUPAC Name | 2-(2-aminoethyl)-6-(furan-2-yl)pyridazin-3-one |
InChI | InChI=1S/C10H11N3O2/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6,11H2 |
SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCN |
These properties provide essential information for the identification, characterization, and handling of this compound in research settings .
Structural Representation and Identifiers
The compound has several synonyms and identifiers in chemical databases, including:
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2-(2-aminoethyl)-6-(furan-2-yl)pyridazin-3-one
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2-(2-aminoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one
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2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2H)-one
The compound's PubChem CID is 33675847, which serves as a unique identifier in this chemical database. The creation date of this compound's record in PubChem is May 29, 2009, with the most recent modification on February 22, 2025 .
Synthesis Methods
Specific Synthesis Considerations for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one
Comparison with Structurally Related Compounds
Relationship to 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one
A structurally related compound, 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one, shares many similarities with 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one but features a phenyl group instead of a 2-furyl group at position 6. This structural difference is expected to influence the compound's physicochemical properties and potential biological activities .
The following table provides a comparison between these two compounds:
Property | 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one | 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one |
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Molecular Formula | C10H11N3O2 | C12H13N3O |
Molecular Weight | 205.21 g/mol | 215.255 g/mol |
CAS Number | 1105192-13-9 | 77375-77-0 |
Key Structural Feature | 2-furyl group at position 6 | Phenyl group at position 6 |
The substitution of a 2-furyl group with a phenyl group is likely to affect various properties including:
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Lipophilicity and water solubility
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Electronic distribution and hydrogen-bonding potential
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Metabolic stability and pharmacokinetic profile
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Binding affinity to potential biological targets
Relationship to Other Pyridazinone Derivatives
The pyridazinone scaffold appears in numerous bioactive compounds. Recent research has explored 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as multifunctional agents against Alzheimer's disease. These compounds demonstrated several valuable properties, including:
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Acetylcholinesterase (AChE) inhibitory activity
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Excellent antioxidant properties
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Moderate anti-amyloid-β (Aβ) activity
Given the structural similarities between these compounds and 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one, particularly the presence of a 2-aminoethyl group at position 2, it is reasonable to speculate that our target compound might exhibit comparable biological activities, although specific studies would be needed to confirm this hypothesis.
Future Research Directions
Synthetic Optimization
Future research could focus on developing efficient and scalable synthetic routes for 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one. This might include:
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Exploration of alternative precursors and reaction conditions
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Development of one-pot synthesis methods
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Investigation of green chemistry approaches to minimize environmental impact
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Scale-up studies to enable production of larger quantities for biological testing
Biological Evaluation
Comprehensive biological screening of 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one would be valuable to determine its potential therapeutic applications. This might include:
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Evaluation of enzyme inhibition properties, particularly against targets implicated in neurodegenerative disorders
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Assessment of antioxidant capacity and neuroprotective effects
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Investigation of potential antiparasitic activity
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Studies of pharmacokinetic properties, including blood-brain barrier permeability
Structural Modifications
Structure-activity relationship studies could explore modifications to 2-(2-aminoethyl)-6-(2-furyl)pyridazin-3(2{H})-one to optimize its properties for specific applications:
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Variations in the aminoethyl chain length or substitution pattern
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Introduction of additional functional groups on the furyl ring
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Exploration of bioisosteric replacements for key structural elements
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Investigation of prodrug approaches to improve pharmacokinetic properties
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